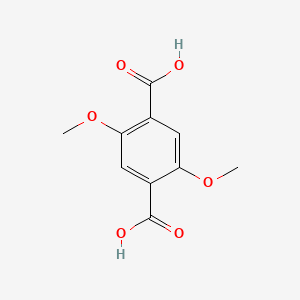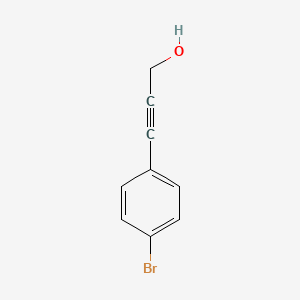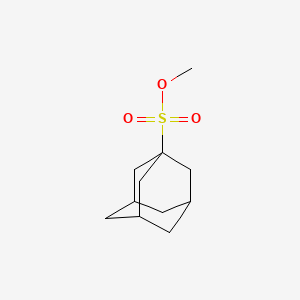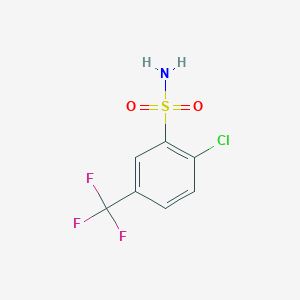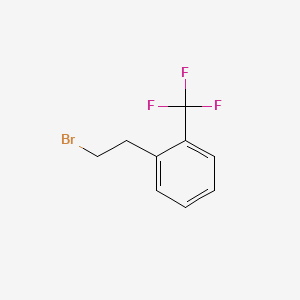
1-(2-溴乙基)-2-(三氟甲基)苯
描述
“1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It is also known as “3-(Trifluoromethyl)phenethyl bromide” and has a molecular weight of 253.06 .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromoethyl group and a trifluoromethyl group . The presence of these groups can significantly influence the chemical behavior of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” are not available, compounds with bromoethyl and trifluoromethyl groups typically undergo reactions that involve the formation or breaking of carbon-bromine and carbon-fluorine bonds .
Physical And Chemical Properties Analysis
“1-(2-Bromoethyl)-2-(trifluoromethyl)benzene” is a liquid at room temperature with a density of 1.495 g/mL at 25 °C . It has a refractive index of 1.486 and boils at 92-94 °C under 12 mmHg .
科学研究应用
Organometallic Synthesis
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) utilized 1-Bromo-3,5-bis(trifluoromethyl)benzene, a similar compound, to prepare a variety of synthetically useful reactions via organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Electrophilic Substitution
The compound also plays a role in electrophilic substitution reactions. Mongin, Desponds, and Schlosser (1996) demonstrated that bromo(trifluoromethyl)benzenes, like 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, can undergo deprotonation adjacent to the bromine substituent, leading to various regioselective reactions (Mongin, Desponds, & Schlosser, 1996).
Formation of Ethynylferrocene Compounds
In the synthesis of ethynylferrocene compounds, 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene can be used as a precursor. Fink et al. (1997) synthesized new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene through palladium-catalyzed cross-coupling reactions (Fink et al., 1997).
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the use of compounds like 1-bromo-2-(trifluoromethoxy)benzene, similar in structure to 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, to generate arynes, which were then used to synthesize naphthalenes (Schlosser & Castagnetti, 2001).
Gas-Phase Elimination Kinetics
Chuchani and Martín (1990) studied the gas-phase elimination kinetics of similar compounds, like (2-bromoethyl)benzene, which could provide insights into the behavior of 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene under similar conditions (Chuchani & Martín, 1990).
Trifluoromethylation Reactions
The compound's potential in trifluoromethylation reactions, which is a crucial step in various organic syntheses, was demonstrated by studies like those of Cottet and Schlosser (2002), who worked on trifluoromethyl substitution in different organic compounds (Cottet & Schlosser, 2002).
Halogenation and Substitution Reactions
Reus et al. (2012) utilized 1,2-bis(trimethylsilyl)benzenes, structurally related to 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene, in various halogenation and substitution reactions, demonstrating the compound's versatility in organic synthesis (Reus et al., 2012).
Bromine Atom-Transfer Radical Addition
Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, and Fujimoto (2001) explored bromine atom-transfer radical addition reactions, which could potentially involve 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene as a starting material or intermediate (Yorimitsu et al., 2001).
Selective Lithiation
The compound's utility in selective lithiation was demonstrated by Schlosser, Porwisiak, and Mongin (1998) in their work on 1,2,4-Tris(trifluoromethyl)benzene, highlighting the role of compounds with trifluoromethyl groups in such reactions (Schlosser, Porwisiak, & Mongin, 1998).
Synthesis of Benzene Derivatives
Joshi, Suresh, and Adimurthy (2013) utilized KHSO4 for the conversion of benzylic alcohols into benzene derivatives, indicating a possible application pathway for similar brominated compounds (Joshi, Suresh, & Adimurthy, 2013).
安全和危害
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin and eye irritation. Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment such as gloves and eye protection .
未来方向
属性
IUPAC Name |
1-(2-bromoethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-6-5-7-3-1-2-4-8(7)9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZMYGJNDGESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40240286 | |
| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
94022-95-4 | |
| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-BROMOETHYL)-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H42AYQ2XFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




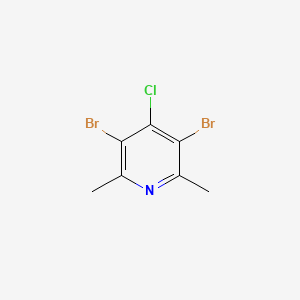
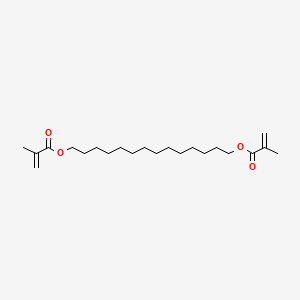
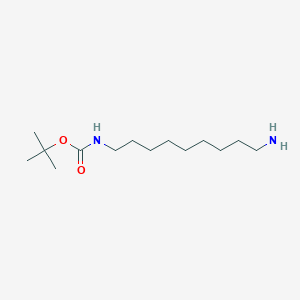
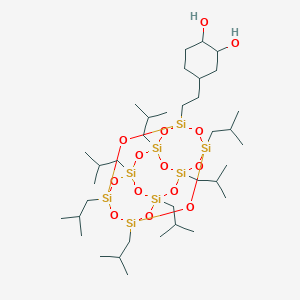
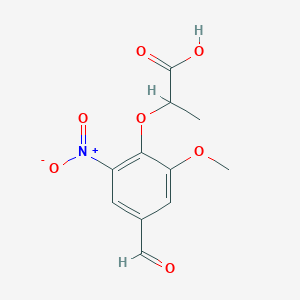

![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)
